Benzyl 4-aminoazepane-1-carboxylate

Übersicht

Beschreibung

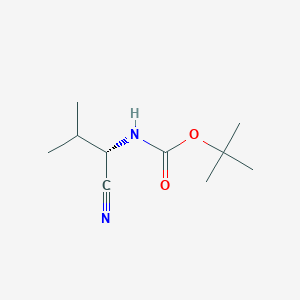

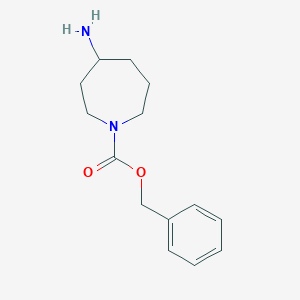

Benzyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is commonly referred to as benzyl azepane.

Molecular Structure Analysis

The molecular structure of Benzyl 4-aminoazepane-1-carboxylate is represented by the formula C14H20N2O2 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Benzyl 4-aminoazepane-1-carboxylate has a molecular weight of 248.32 g/mol . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Isomerization Processes :

- A study by Albert (1970) discusses the transformation of 4-amino-3-benzyl-1,2,3-triazole and its derivatives into corresponding 4-benzylamino isomers through isomerization in hot, basic solutions. This process is reversible in hot neutral solvents and can be used for preparative purposes (Albert, 1970).

Enzymatic Kinetic Resolution :

- Nechab et al. (2007) optimized the kinetic resolution of 2-amino-4-phenyl-butane using CAL-B-catalyzed aminolysis, which is highly enantioselective and efficient for resolving a series of aliphatic and benzylic amines (Nechab et al., 2007).

Synthesis of Isoindolo and Benzazepine Derivatives :

- Zubkov et al. (2004) reported an efficient approach to synthesize isoindolo[2,1-b][2]benzazepines via intramolecular cycloaddition of maleic anhydride to 4-α-furyl-4-N-benzylaminobut-1-enes (Zubkov et al., 2004).

- Suh et al. (2017) achieved the synthesis of 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence, illustrating a direct transformation method (Suh et al., 2017).

Synthesis of Novel Benzazepine Derivatives for Medicinal Chemistry :

- Van der Poorten et al. (2018) discussed the synthesis of trisubstituted 2-Benzazepin-3-ones as constrained pseudopeptide analogues, providing a one-pot strategy to access these derivatives, highlighting their potential in various biological applications (Van der Poorten et al., 2018).

Development of Functionalized Polyesters and Polybenzoxazines :

- Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups, which could lead to applications in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).

- Mohamed et al. (2015) synthesized a new benzoxazine derivative containing both azobenzene and carboxylic acid units, potentially useful in low-surface-energy applications (Mohamed et al., 2015).

Preparation of Triazoles and Isocephems :

- Cottrell et al. (1991) detailed an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions (Cottrell et al., 1991).

- Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems with antibacterial activities, an example of application in medicinal chemistry (Tsubouchi et al., 1994).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 4-Amino-1-Cbz-azepane involves its interaction with enzyme cascades . The compound is converted from N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-3-aminoazepane respectively, in up to 54% isolated yield .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-1-Cbz-azepane involve the conversion of amino alcohols to respective amino aldehydes . This process is part of a multi-enzymatic cascade that resembles biosynthetic pathways to generate unnatural Cbz-aminoazepane .

Eigenschaften

IUPAC Name |

benzyl 4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIMOMSYPKYXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655101 | |

| Record name | Benzyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885966-14-3 | |

| Record name | Benzyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)